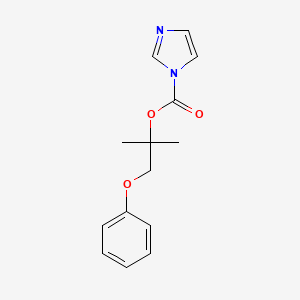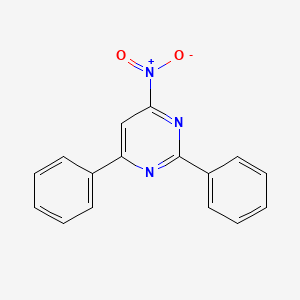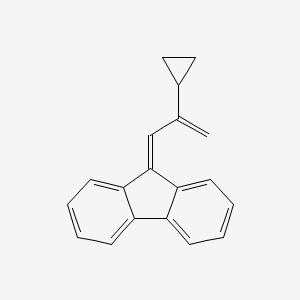
9-(2-Cyclopropylprop-2-EN-1-ylidene)-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Cyclopropylprop-2-EN-1-ylidene)-9H-fluorene: is an organic compound with a unique structure that includes a fluorene backbone and a cyclopropylprop-2-en-1-ylidene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Cyclopropylprop-2-EN-1-ylidene)-9H-fluorene typically involves the following steps:
Formation of the Fluorene Backbone: The fluorene backbone can be synthesized through various methods, including Friedel-Crafts alkylation or cyclization reactions.
Introduction of the Cyclopropylprop-2-en-1-ylidene Group: This step involves the addition of the cyclopropylprop-2-en-1-ylidene group to the fluorene backbone. This can be achieved through a series of reactions, such as Grignard reactions or Wittig reactions, under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9-(2-Cyclopropylprop-2-EN-1-ylidene)-9H-fluorene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the fluorene backbone or the cyclopropylprop-2-en-1-ylidene group are replaced with other groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Halogens, nucleophiles, Lewis acids
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Substitution Products: Compounds with new functional groups replacing existing ones.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Biology:
Biochemical Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine:
Pharmaceuticals: Explored for its potential as a drug candidate or as a precursor for the synthesis of pharmaceutical compounds.
Industry:
Polymer Science: Utilized in the synthesis of polymers with unique properties.
Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds:
9-Fluorenone: A structurally related compound with a ketone group instead of the cyclopropylprop-2-en-1-ylidene group.
9,9-Dimethylfluorene: A fluorene derivative with two methyl groups at the 9-position.
Comparison:
Structural Differences: 9-(2-Cyclopropylprop-2-EN-1-ylidene)-9H-fluorene has a unique cyclopropylprop-2-en-1-ylidene group, which distinguishes it from other fluorene derivatives.
Reactivity: The presence of the cyclopropylprop-2-en-1-ylidene group can influence the compound’s reactivity and the types of reactions it undergoes.
Applications: While similar compounds like 9-fluorenone and 9,9-dimethylfluorene have their own applications, this compound’s unique structure may offer distinct advantages in specific research and industrial contexts.
Propriétés
| 112146-00-6 | |
Formule moléculaire |
C19H16 |
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
9-(2-cyclopropylprop-2-enylidene)fluorene |
InChI |
InChI=1S/C19H16/c1-13(14-10-11-14)12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,12,14H,1,10-11H2 |
Clé InChI |
WUMISBXTBVMCQA-UHFFFAOYSA-N |
SMILES canonique |
C=C(C=C1C2=CC=CC=C2C3=CC=CC=C31)C4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


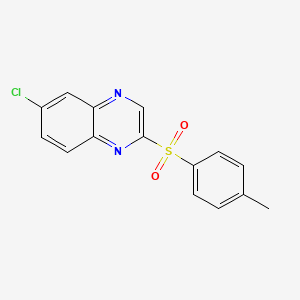
![3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene](/img/no-structure.png)
![1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14316252.png)
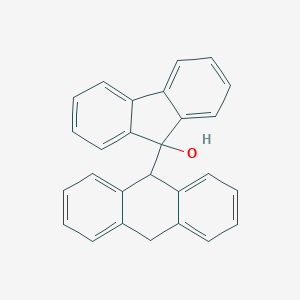
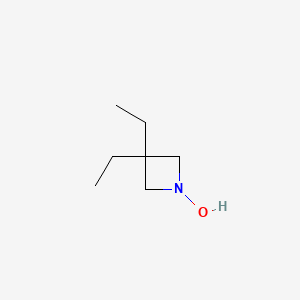

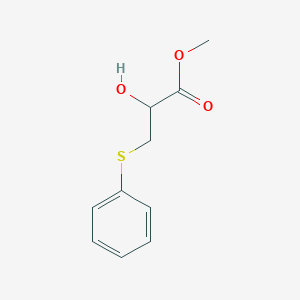
![1-(1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}ethenyl)-1H-imidazole](/img/structure/B14316286.png)
